REACTION_CXSMILES
|
[Br:1][C:2]([CH3:4])=[CH2:3].[Mg:5].[CH2:6]=[C:7]([CH:12]=[CH2:13])[CH2:8][CH2:9][CH:10]=[O:11].[Cl-].[NH4+]>O1CCCC1>[CH2:12]([Mg:5][Br:1])[CH:7]=[CH2:6].[CH3:4][C:2]([CH:10]([OH:11])[CH2:9][CH2:8][C:7](=[CH2:6])[CH:12]=[CH2:13])=[CH2:3] |f:3.4|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
BrC(=C)C
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
62 g
|
Type
|
reactant
|
Smiles
|
C=C(CCC=O)C=C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
500 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer is extracted with ether (3×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers are dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
the solvent is removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue (56.5 g) is purified by column chromatography on silica gel (350 g) with 25% ether in petroleum ether
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)[Mg]Br
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=C)C(CCC(C=C)=C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 32 g | |
YIELD: PERCENTYIELD | 51% | |
YIELD: CALCULATEDPERCENTYIELD | 74.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |